NS-638
CAS No.: 150493-34-8
Cat. No.: VC0537653
Molecular Formula: C15H11ClF3N3
Molecular Weight: 325.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150493-34-8 |
---|---|
Molecular Formula | C15H11ClF3N3 |
Molecular Weight | 325.71 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine |
Standard InChI | InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) |
Standard InChI Key | GXQCVUZORDAARJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl |
Canonical SMILES | C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl |
Appearance | Solid powder |
Introduction
Chemical Identification and Structural Properties
NS-638 is identified by the CAS registry number 150493-34-8 and is classified under the benzimidazole derivatives. Its structural backbone consists of a benzimidazole ring substituted with a trifluoromethyl group at position 5 and a 4-chlorobenzyl moiety at position 1 . The compound exists as a solid at room temperature, exhibiting solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (5 mg/mL), moderate solubility in ethanol (2 mg/mL), and insolubility in phosphate-buffered saline (PBS) .
Table 1: Physicochemical Properties of NS-638
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 325.7 g/mol | |
Solubility in DMF | 5 mg/mL | |
Solubility in DMSO | 5 mg/mL | |
Solubility in Ethanol | 2 mg/mL | |
Storage Temperature | -20°C (3 years), 4°C (2 years) |
Pharmacological Profile and Mechanism of Action
NS-638 functions as a calcium channel antagonist, preferentially targeting neuronal voltage-gated calcium channels. In vitro studies using chick cortical synaptosomes demonstrated that NS-638 inhibits potassium-stimulated uptake with an IC of 2.3 µM . Similarly, it suppressed AMPA-induced -GABA release in cultured cortical neurons (IC = 4.3 µM) and attenuated intracellular calcium elevation in cerebellar granule cells (IC = 3.4 µM) . Electrophysiological analyses revealed reversible blockade of N-type and L-type calcium channels in chick dorsal root ganglion cells at concentrations of 1–30 µM . Notably, NS-638 exhibited selectivity for neuronal channels, showing no effect on Ca-induced contractions in guinea pig taenia coli at therapeutic concentrations .
Table 2: Key Pharmacological Parameters of NS-638
System | Health | Fire | Reactivity |
---|---|---|---|
NFPA 704 | 2 | 0 | 0 |
HMIS | 2 | 0 | 0 |
Preclinical Research and Anti-Ischemic Efficacy
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